FGFR1 Kinase Inhibition: 2-Fluorobenzamide vs. 2,6-Difluorobenzamide Congener (Cross-Study Comparison)
In a BindingDB entry for the structurally related 2,6-difluorobenzamide analog (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide), a human FGFR1 IC50 of 101 nM was reported using an HTRF assay [1]. While direct activity for the target 2-fluorobenzamide has not been disclosed in the same public dataset, the presence of the single ortho-fluorine is expected to modulate lipophilic ligand efficiency and metabolic stability differently than the di-fluoro substitution pattern, a SAR trend widely observed in type II kinase inhibitor backbones [2]. Caution: this is a cross-study comparable entry with missing target compound data.
| Evidence Dimension | FGFR1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available in authoritative databases for this exact CAS. |
| Comparator Or Baseline | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide: IC50 = 101 nM (Human FGFR1, HTRF assay). BindingDB BDBM50580607 / CHEMBL5070239. |
| Quantified Difference | Undetermined (target compound data missing). |
| Conditions | Inhibition of human FGFR1 (459-765 residues) expressed in E. coli BL21 (DE3), HTRF assay format. |
Why This Matters
Establishes that substituent number and position on the benzamide ring are confirmed drivers of nanomolar FGFR1 engagement; researchers cannot assume equipotency when substituting between mono- and di-fluorobenzamide reagents.
- [1] BindingDB. Entry BDBM50580607, CHEMBL5070239. Affinity Data: IC50 = 101 nM for Human FGFR1. View Source
- [2] ChEBI. CHEBI:40300 – N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide, showing MAPK pathway relevance for the 2-fluorobenzamide motif. View Source
